2,4-Diamino-6-methylpyrimidin-5-yl methyl but-2-enedioate
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Overview
Description
2,4-Diamino-6-methylpyrimidin-5-yl methyl but-2-enedioate is a compound that belongs to the class of aminopyrimidines. This compound is characterized by its pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of amino groups at positions 2 and 4, along with a methyl group at position 6, further defines its structure. The compound also features a but-2-enedioate moiety, which is an ester derivative of butenedioic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl methyl but-2-enedioate typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of Amino Groups: The amino groups at positions 2 and 4 can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Methylation: The methyl group at position 6 can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the pyrimidine derivative with but-2-enedioic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the double bonds in the but-2-enedioate moiety, converting them into single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Saturated ester derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2,4-Diamino-6-methylpyrimidin-5-yl methyl but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl methyl but-2-enedioate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. By binding to the active site of the enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting the synthesis of nucleotides and ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: A well-known dihydrofolate reductase inhibitor used as an antibacterial agent.
Methotrexate: An anticancer drug that also inhibits dihydrofolate reductase.
Pyrimethamine: An antimalarial drug with a similar mechanism of action.
Uniqueness
2,4-Diamino-6-methylpyrimidin-5-yl methyl but-2-enedioate is unique due to its specific structural features, such as the but-2-enedioate moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds
Properties
CAS No. |
62812-18-4 |
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Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
4-O-(2,4-diamino-6-methylpyrimidin-5-yl) 1-O-methyl but-2-enedioate |
InChI |
InChI=1S/C10H12N4O4/c1-5-8(9(11)14-10(12)13-5)18-7(16)4-3-6(15)17-2/h3-4H,1-2H3,(H4,11,12,13,14) |
InChI Key |
MVUJTOGQTMGWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)OC(=O)C=CC(=O)OC |
Origin of Product |
United States |
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